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molecular formula C9H10ClNO B8529993 3-Chloro-5-n,n-dimethylaminobenzaldehyde

3-Chloro-5-n,n-dimethylaminobenzaldehyde

Cat. No. B8529993
M. Wt: 183.63 g/mol
InChI Key: QNOFKTPQLMNHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599894B1

Procedure details

To a solution of DMSO (7.58 g, 97.0 mmol) in CH2Cl2 (100 μL) at −78° C. was added oxalyl chloride (6.16 g, 48.5 mmol) over the course of 10 min. After an additional 15 min at −78° C., a solution of 3-chloro-5-N,N-dimethylaminobenzyl alcohol (8.18 g, 44.1 mmol; see step (i) above) in CH2Cl2 (100 mL) was added over the course of 15 min. The resulting solution was stirred at −78° C. for 1 h prior to the addition of DIPEA (28.5 g, 220.5 mmol). The solution was warmed to 25° C. and stirred for 18 h, before being concentrated in vacuo to give the crude product. Flash chromatography on silica gel, eluting with Hex:EtOAc (5:1), gave 7.50 g (93%) of the sub-title compound as a yellow solid.
Name
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
28.5 g
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][N:12]([C:14]1[CH:19]=[C:18]([CH2:20][OH:21])[CH:17]=[C:16]([Cl:22])[CH:15]=1)[CH3:13].CCN(C(C)C)C(C)C>C(Cl)Cl>[CH3:13][N:12]([C:14]1[CH:19]=[C:18]([CH:20]=[O:21])[CH:17]=[C:16]([Cl:22])[CH:15]=1)[CH3:11]

Inputs

Step One
Name
Quantity
7.58 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
6.16 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 μL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.18 g
Type
reactant
Smiles
CN(C)C1=CC(=CC(=C1)CO)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
28.5 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
WASH
Type
WASH
Details
Flash chromatography on silica gel, eluting with Hex

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C)C1=CC(=CC(=C1)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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